molecular formula C4H6S B2695734 3-(Methylsulfanyl)prop-1-yne CAS No. 26842-65-9

3-(Methylsulfanyl)prop-1-yne

Cat. No.: B2695734
CAS No.: 26842-65-9
M. Wt: 86.15
InChI Key: YTXIGMLQHXRSEC-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)prop-1-yne is a chemical compound with the molecular formula C4H6S and a molecular weight of 86.16 g/mol It is characterized by the presence of a methylsulfanyl group attached to a prop-1-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Methylsulfanyl)prop-1-yne can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with methyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfanyl)prop-1-yne undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Methylsulfanyl)prop-1-yne has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)prop-1-yne involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the target molecules .

Comparison with Similar Compounds

Uniqueness: 3-(Methylsulfanyl)prop-1-yne is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other propargyl derivatives may not be suitable .

Properties

IUPAC Name

3-methylsulfanylprop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6S/c1-3-4-5-2/h1H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXIGMLQHXRSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26842-65-9
Record name 3-(methylsulfanyl)prop-1-yne
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